N,N-Dimethylglycine Hydrazide Dihydrochloride
Overview
Description
“N,N-Dimethylglycine Hydrazide Dihydrochloride” is a derivative of the amino acid glycine . It is used as a reagent for aldehydes and ketones .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of N,N-dimethylglycine ethyl ester and hydrazine hydrate in absolute alcohol .Molecular Structure Analysis
The molecular formula of “this compound” is C4H11N3O.2HCl . The molecular weight is 190.07 .Physical and Chemical Properties Analysis
“this compound” appears as crystals from alcohol . It has a melting point of 214.5°C . The percent composition is C 25.28%, H 6.89%, N 22.11%, O 8.42%, Cl 37.31% .Scientific Research Applications
Metal-Chelate Complexes
N,N-Dimethylglycine hydrazide dihydrochloride (DMGHD) is utilized in the formation of metal-chelate complexes. A study by Mostafa, Khattab, and Ibrahim (1983) demonstrated the reactions of DMGHD with various metal salts, resulting in chelate complexes. These complexes are characterized by their unique magnetic, spectral (infrared, visible, NMR), and elemental analysis properties. The study highlights DMGHD's role in coordinating through azomethine and carbonyl oxygen groups, impacting the stereochemistry of nickel and copper complexes (Mostafa, Khattab, & Ibrahim, 1983).
Hydration Properties
DMGHD's analogues have been studied for their unique hydration properties. White and Jiang (2011) explored the hydration of zwitterionic glycine and its analogues, including N,N-dimethylglycine, through molecular dynamics simulations. The study revealed differences in hydration structure and dynamics between these compounds, providing insights into their interactions with water at the molecular level (White & Jiang, 2011).
Electrospray Ionization Mass Spectrometry
In analytical chemistry, DMGHD derivatives have been used for the analysis of alcohols. Johnson (2001) explored the use of DMG esters in electrospray ionization tandem mass spectrometry (ESI-MS/MS). This method allowed for the rapid, sensitive, and selective analysis of primary and secondary alcohols in complex mixtures (Johnson, 2001).
Nutrient Digestibility and Pulmonary Hypertension in Broilers
In animal nutrition, DMGHD has been investigated for its effects on nutrient digestibility and pulmonary hypertension syndrome in broilers. Kalmar et al. (2010) found that dietary supplementation of DMG improved crude protein and nitrogen-free extract digestibility and decreased the incidence of pulmonary hypertension in broilers under cold environmental conditions (Kalmar, Cools, Buyse, Roose, & Janssens, 2010).
Enzyme Studies
DMGHD is relevant in the study of enzymes such as dimethylglycine oxidase. A study by Leys, Basran, and Scrutton (2003) reported the crystal structures of this enzyme, revealing its bifunctional nature in catalyzing the oxidation of N,N-dimethyl glycine. Their findings provided insights into the enzyme’s channelling mechanism and its interaction with tetrahydrofolate (Leys, Basran, & Scrutton, 2003).
Synthesis Methods
The synthesis of DMGHD has also been a topic of research. Pi-gao (2010) investigated the synthesis of N,N-dimethylglycine hydrochloride under microwave irradiation, optimizing reaction conditions to achieve high yields. This study contributes to the understanding of efficient synthesis methods for DMGHD (Pi-gao, 2010).
Safety and Hazards
“N,N-Dimethylglycine Hydrazide Dihydrochloride” is classified as a combustible solid . It is recommended to avoid contact with skin and clothing, avoid breathing vapors or mists, and not to ingest . If swallowed, immediate medical assistance should be sought . It should not be released into the environment .
Relevant Papers The preparation of “this compound” from N,N-dimethylglycine ethyl ester and hydrazine hydrate in absolute alcohol is described in a paper by Viscontini and Meier .
Mechanism of Action
Target of Action
The primary target of N,N-Dimethylglycine Hydrazide Dihydrochloride is the enzyme Monomeric sarcosine oxidase, which is found in Bacillus sp. (strain B-0618) . This enzyme plays a crucial role in the metabolism of sarcosine, a natural amino acid found in muscles and other body tissues .
Mode of Action
The exact mode of action of This compound It is believed to interact with its target, monomeric sarcosine oxidase, influencing the enzyme’s activity
Biochemical Pathways
This compound: is involved in several biochemical pathways. It plays a role in the metabolism of glycine and serine, as well as betaine metabolism . These pathways are crucial for various biological processes, including protein synthesis and methylation reactions . The compound’s influence on these pathways can have downstream effects on a range of cellular functions.
Result of Action
The molecular and cellular effects of This compound ’s action are largely dependent on its interaction with its target enzyme and its role in various biochemical pathways . By influencing the activity of Monomeric sarcosine oxidase and affecting key metabolic pathways, the compound can potentially impact a range of cellular processes.
Biochemical Analysis
Biochemical Properties
N,N-Dimethylglycine Hydrazide Dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with β-Naphthol via radical amination to form 1-amino-2-naphthol . Additionally, it can interact with 2-Chloro- and 2,2-dichloro-(bromo)vinyl ketones via regioselective heterocyclization to form 3-substituted 1-methyl(5-halo)pyrazoles . These interactions highlight its versatility in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce colon cancer in rats and mice . This indicates its potential impact on cellular proliferation and gene expression related to cancer pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a substrate for various biochemical reactions, facilitating the formation of different compounds through its interactions with enzymes and other biomolecules . This mechanism underscores its role in modulating biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can be used as a reagent for aldehydes and ketones, indicating its stability in various chemical reactions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve the feed:gain ratio in broilers without being accumulated in consumer parts . At higher doses, it can induce toxicity and adverse effects, such as colon cancer in rats and mice . These findings highlight the importance of dosage in determining its safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is produced in the one-carbon transfer cycle from choline via betaine in an enzyme-controlled transmethylation reaction . This process highlights its role in the metabolism of amino acids and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is distributed within the body through its interactions with these proteins, affecting its localization and accumulation . Understanding its transport mechanisms is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in various biochemical processes and its overall efficacy in therapeutic applications.
Properties
IUPAC Name |
2-(dimethylamino)acetohydrazide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O.2ClH/c1-7(2)3-4(8)6-5;;/h3,5H2,1-2H3,(H,6,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBXJUMTWCWCEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206582 | |
Record name | N,N-Dimethylglycine hydrazide dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5787-71-3 | |
Record name | N,N-Dimethylglycine hydrazide dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005787713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylglycine hydrazide dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIMETHYLGLYCINE HYDRAZIDE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ4BG8WJDZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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